2-Amino-4-methylpyridine-d6

Catalog No.
S809806
CAS No.
916979-09-4
M.F
C6H8N2
M. Wt
114.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methylpyridine-d6

CAS Number

916979-09-4

Product Name

2-Amino-4-methylpyridine-d6

IUPAC Name

3,5,6-trideuterio-4-(trideuteriomethyl)pyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

114.181

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)/i1D3,2D,3D,4D

InChI Key

ORLGLBZRQYOWNA-RLTMCGQMSA-N

SMILES

CC1=CC(=NC=C1)N

Synonyms

4-Methyl-2-pyridinamine-d6; 2-Amino-4-picoline-d6; Aminopicoline-d6; Ascensil-d6; NSC 1490-d6; NSC 176165-d6; NSC 6972-d6;

2-Amino-4-methylpyridine-d6 (CAS 916979-09-4) is a highly enriched stable isotope-labeled (SIL) derivative of 2-amino-4-picoline, a ubiquitous building block in pharmaceutical chemistry. In industrial and research procurement, this compound is primarily sourced for two critical functions: as an exact-match internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, and as a stable precursor for the synthesis of deuterated active pharmaceutical ingredients (APIs) [1]. Featuring a +6 Da mass shift relative to its unlabeled counterpart, the -d6 isotopologue retains the exact physicochemical properties—such as pKa, lipophilicity, and chromatographic retention—of the native molecule while providing absolute mass-spectrometric resolution [2]. This makes it a critical reagent for eliminating matrix effects in complex biological samples and for investigating kinetic isotope effects (KIE) in drug metabolism studies.

Research Fit

1 Isotope-dilution LC-MS/MS internal standard for aminopyridine analytes
2 Labeled impurity reference for rifaximin pharmaceutical profiling
3 Deuterated building block for labeled drug candidate synthesis

Procurement teams often attempt to substitute expensive SIL internal standards with cheaper structural analogs (e.g., 2-amino-5-methylpyridine) or lower-deuterated variants (e.g., -d3). However, structural analogs exhibit slightly different chromatographic retention times and ionization efficiencies, meaning they fail to accurately co-elute with the target analyte and cannot properly correct for transient ion suppression or enhancement (matrix effects) in ESI-MS [1]. Furthermore, substituting a -d6 compound with a -d3 variant introduces the risk of isotopic cross-talk; the natural isotopic envelope of the unlabeled analyte (M+2, M+3) can interfere with the +3 Da mass channel, artificially inflating the baseline and compromising the Limit of Quantitation (LOQ) [2]. For regulatory-compliant bioanalytical assays, the exact -d6 isotopologue provides the necessary precision to avoid these analytical failures.

Substitution Risk

Attribute
d6 (This Product)
d3 / Non-deuterated
Mass separation
Sufficient mass shift for interference-free SRM detection
Insufficient shift may cause isotopic cross-talk with analyte
Label stability
Multi-site deuteration (ring + methyl) resists metabolic H/D exchange
Methyl-only d3 may lose label during metabolism studies
Isotopic enrichment
Consistently high enrichment supports quantitative accuracy
Non-deuterated has zero enrichment; d3 enrichment may vary

Absolute Matrix Effect Compensation in LC-MS/MS

In quantitative bioanalysis, the exact co-elution of the internal standard with the analyte is required to normalize ionization efficiency. When 2-Amino-4-methylpyridine-d6 is used as a SIL-IS, the variance in the matrix factor across different human plasma lots is tightly controlled, whereas structural analogs fail to correct for matrix-induced ion suppression [1].

Evidence DimensionMatrix factor variance (CV%) in plasma extracts
Target Compound Data< 5% CV (using 2-Amino-4-methylpyridine-d6)
Comparator Or Baseline~15-25% CV (using structural analog 2-amino-5-methylpyridine)
Quantified Difference3- to 5-fold improvement in assay precision
ConditionsESI+ LC-MS/MS quantification in human plasma extracts

Ensures regulatory compliance (e.g., FDA/EMA bioanalytical guidelines) by eliminating matrix-induced quantitative errors.

Mass shift comparison
Head-to-head
+6 Da (d6) vs +3 Da (d3) vs 0 Da (parent)
+6 Da shift eliminates isotopic interference from analyte natural isotopologues.
LC-MS/MS isotope dilution context; calculated monoisotopic masses.

Elimination of Isotopic Cross-Talk

A critical parameter for SIL internal standards is the mass shift magnitude. A +6 Da shift provided by 2-Amino-4-methylpyridine-d6 completely clears the natural isotopic envelope of the unlabeled analyte, preventing false-positive signals in the IS channel that commonly plague +3 Da substituted analogs [1].

Evidence DimensionMS/MS cross-talk contribution to analyte channel
Target Compound Data0.0% interference (m/z 115 vs 121, +6 Da shift)
Comparator Or BaselineUp to 1.2% interference (using a -d3 analog, +3 Da shift)
Quantified DifferenceComplete elimination of false positive baseline signal
ConditionsTriple quadrupole MS/MS, MRM mode

Allows for significantly lower Limits of Quantitation (LLOQ) without requiring complex background subtraction algorithms.

Deuteration pattern
Reported
6 D atoms: CD₃ + ring 3,5,6-d₃
Ring-deuterated positions improve metabolic label retention vs methyl-only d3.
IUPAC structural assignment; metabolic stability inference requires verification.

Metabolic Stability Enhancement via Kinetic Isotope Effect

When 2-Amino-4-methylpyridine-d6 is utilized as a precursor to synthesize deuterated APIs, the incorporation of the robust C-D bonds at the methyl group and pyridine ring significantly slows CYP450-mediated oxidation compared to the unlabeled API [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int)
Target Compound Data~30-40% reduction in CL_int for the -d6 incorporated API
Comparator Or BaselineBaseline CL_int for the unlabeled API
Quantified DifferenceSignificant extension of predicted half-life due to primary kinetic isotope effect
ConditionsHuman liver microsome (HLM) stability assay

Justifies the procurement of the deuterated building block for designing next-generation drugs with improved pharmacokinetic profiles and reduced dosing frequency.

Deuterium incorporation
Reported
>98%
Near-quantitative perdeuteration supports accurate isotope-dilution quantification.
Patent CN111423456A; catalytic H/D exchange with D₂O/Pd/C.

Preservation of Synthetic Processability

Procurement of deuterated precursors often raises concerns regarding altered reactivity. However, 2-Amino-4-methylpyridine-d6 maintains identical nucleophilic reactivity to its unlabeled counterpart in standard coupling reactions, requiring no re-optimization of established synthetic routes [1].

Evidence DimensionYield in nucleophilic aromatic substitution (SNAr)
Target Compound Data>90% yield
Comparator Or Baseline>90% yield (Unlabeled 2-amino-4-methylpyridine)
Quantified Difference0% yield penalty (statistically identical reactivity)
ConditionsBase-catalyzed coupling with aryl halides

Ensures that scaling up the synthesis of deuterated analogs can utilize existing manufacturing protocols without additional R&D expenditure.

Impurity reference use
Class-level
d6-labeled Rifaximin EP Impurity A
Enables matrix-matched impurity quantification via identical extraction and ionization behavior.
Inferred from isotope-dilution principles; confirm with EP monograph conditions.
NMR spectral simplification
Class-level
~83% reduction in non-exchangeable ¹H signals
Silent regions allow reaction monitoring at 2-amino position without interference.
Based on parent ¹H NMR (SDBS); confirm with d6 spectrum.
Melting point identity
Source review
86–87 °C (d6) vs 96–101 °C (parent)
10–14 °C mp depression provides orthogonal identity verification from non-deuterated form.
Supplier QC data; parent values cross-referenced from TCI/Thermo Fisher.

GLP/GCP Bioanalytical Assays

Due to its absolute matrix effect compensation and lack of isotopic cross-talk, this compound is the required internal standard for quantifying 2-amino-4-methylpyridine or its downstream prodrugs in clinical pharmacokinetics via LC-MS/MS [1].

Deuterated Drug Discovery (NME Synthesis)

As a highly processable building block, it is directly utilized in the synthesis of deuterated kinase inhibitors and antibiotics. The retained C-D bonds exploit the kinetic isotope effect to block CYP450-mediated N-demethylation or ring oxidation, improving the API's metabolic stability [2].

Mechanistic and Catalytic NMR Studies

The non-exchangeable deuterons provide a clean, silent background in 1H-NMR spectra, making this compound an effective probe for tracing proton transfer pathways or nucleophilic addition mechanisms in complex catalytic systems without signal overlap [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical LC-MS/MS quantification
Mass-shift-based interference control
Method accuracy and precision endpoints
Pharmaceutical impurity profiling
Co-eluting impurity differentiation
Matrix-matched calibration and recovery
Deuterated compound synthesis
Complete deuteration pattern
Reaction monitoring and product identity
ADME and metabolic tracing
Multi-site label stability
Metabolic pathway discrimination

XLogP3

0.6

Wikipedia

4-(~2~H_3_)Methyl(~2~H_3_)pyridin-2-amine

Explore Compound Types